1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-4-2-13(3-5-14)10-18(26)25-15-6-7-16(25)12-17(11-15)24-9-1-8-23-24/h1-5,8-9,15-17H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAACCPMICSJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C(F)(F)F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Construction of the Azabicyclo Octane Structure: This step involves the formation of the azabicyclo octane core through a cyclization reaction.
Attachment of the Trifluoromethyl Phenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
- Substituent at 3-position : 1H-pyrazole (N-containing heterocycle, hydrogen-bonding capability).
- Aryl group : 4-(trifluoromethyl)phenyl (electron-withdrawing, lipophilic).
Analog 1 : 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
- Substituent at 3-position: Cyclopropylidene (non-aromatic, strained cycloalkene).
- Aryl group : Same as target.
Analog 2 : 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Substituent at 3-position : 2H-1,2,3-triazole (additional nitrogen atom, increased polarity).
- Aryl group : 4-(isopropylthio)phenyl (thioether group, less electron-withdrawing than CF₃).
- Key difference : The triazole and thioether groups may enhance metabolic stability compared to pyrazole and CF₃.
Analog 3 : 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Substituent at 3-position : Same pyrazole as target.
- Aryl group : 3-methylthiophen-2-yl (sulfur-containing heterocycle, moderate lipophilicity).
Molecular Weight and Formula Trends
¹Inferred based on structural analogy to and .
Hypothetical Property Implications
Lipophilicity :
- The CF₃ group in the target compound increases lipophilicity compared to thiophene (Analog 3) or isopropylthio (Analog 2) groups.
- Cyclopropylidene (Analog 1) may reduce polarity but lacks hydrogen-bonding sites.
Thioether (Analog 2) and thiophene (Analog 3) groups may undergo oxidation or conjugation.
Stereochemical Considerations :
- Analogs 2 and 6 specify (1R,5S) stereochemistry, which could influence binding affinity in chiral environments. The target compound’s stereochemistry is unspecified in available data.
Data Tables
Table 1: Substituent Comparison
Table 2: Molecular Properties
Biological Activity
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique structural features, including a pyrazole ring, an azabicyclo octane framework, and a trifluoromethyl phenyl group. These structural elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.4 g/mol. The compound's structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Contributes to the compound's reactivity and biological interactions. |
| Azabicyclo Octane | Provides a rigid framework that can influence receptor binding. |
| Trifluoromethyl Group | Enhances lipophilicity and may improve metabolic stability. |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially modulating their activity. Similar compounds have been documented as inhibitors in various biological pathways, suggesting that this compound may exhibit analogous capabilities.
Biological Activity Studies
Research on the biological activity of this compound has indicated several potential therapeutic applications:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
Anticancer Properties
In vitro studies have shown that similar pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, indicating potential anticancer properties for this compound as well. The exact mechanism remains to be elucidated but may involve apoptosis induction or inhibition of cell proliferation pathways.
Neuropharmacological Effects
Given the structural similarities with known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects, possibly acting on neurotransmitter systems involved in mood regulation and cognitive function.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance:
Case Study 1: Synthesis and Evaluation
A study synthesized derivatives of the azabicyclo framework and assessed their biological activity against various targets, including enzymes implicated in cancer progression. The findings suggested that modifications to the trifluoromethyl group significantly impacted inhibitory potency.
Case Study 2: In Vivo Studies
In vivo evaluations demonstrated that compounds with similar scaffolds exhibited significant reductions in tumor size in murine models, supporting further investigation into their therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
